[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
Description
[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS: 405264-04-2) is a fluorinated aromatic sulfonyl chloride derivative. Structurally, it consists of a benzene ring substituted with a fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 6. A methanesulfonyl chloride (-CH₂SO₂Cl) group is attached to the methylene bridge of the phenyl ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters. Its molecular formula is inferred to be C₈H₅ClF₄O₂S, based on structural analysis and comparison with analogs .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDPNARHUXULGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated aromatic compound. One common method is the reaction of [2-fluoro-6-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The fluorinated aromatic ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate products.
Electrophilic Aromatic Substitution: Reactions may require strong electrophiles and catalysts to facilitate the substitution on the aromatic ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to its positional isomers, which differ in the placement of the trifluoromethyl (-CF₃) group on the phenyl ring. Key analogs include:
[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS: 163295-75-8)
- Molecular Formula : C₈H₆ClF₃O₂S
- Molecular Weight : 258.64 g/mol
- Melting Point : 104–106°C
- Purity : >95.0%
- Suppliers : Kanto Reagents, TCI Chemicals, and others .
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS: 127162-96-3)
- Molecular Formula : C₈H₆ClF₃O₂S
- Molecular Weight : 258.64 g/mol
- Melting Point : 173–174°C
- Purity : 90%
- Suppliers : Kanto Reagents .
Target Compound: [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS: 405264-04-2)
- Molecular Formula : C₈H₅ClF₄O₂S (inferred)
- Melting Point: Not reported in available literature.
- Purity : >95.0%
- Supplier: GIHI CHEMICALS CO., LIMITED .
Comparative Data Table
Structural and Property Analysis
Impact of Substituent Position :
- The 3-(trifluoromethyl) isomer exhibits a significantly higher melting point (173–174°C) compared to the 4-(trifluoromethyl) analog (104–106°C). This suggests differences in crystal packing efficiency or intermolecular interactions (e.g., dipole-dipole or van der Waals forces) due to substituent orientation .
- The target compound’s ortho-substituted fluorine and trifluoromethyl groups introduce steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to meta- or para-substituted analogs.
Synthetic Considerations: Synthesis of these compounds likely involves chlorosulfonation of the corresponding aryl methane precursors.
Safety and Handling: Limited toxicological data are available for fluorinated sulfonyl chlorides. General precautions include avoiding skin/eye contact and using ventilation, as recommended for structurally related compounds .
Biological Activity
The compound [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated sulfonyl chloride that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C8H6ClF4O2S
- Molecular Weight : 276.65 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | 150 °C |
| Melting Point | Not applicable |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with nucleophilic sites in proteins or nucleic acids. This reactivity can lead to inhibition of enzyme activity or disruption of protein function.
Therapeutic Applications
Research indicates that compounds with similar structures have been investigated for various therapeutic applications, including:
- Antiviral Activity : Fluorinated compounds have shown promise in inhibiting viral replication, particularly against RNA viruses like hepatitis C virus (HCV). For example, compounds targeting the NS5B polymerase have been effective in disrupting viral RNA synthesis .
- Anticancer Properties : Fluorinated sulfonamides have been studied for their potential in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth and proliferation .
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Antiviral Efficacy : A study demonstrated that fluorinated nucleosides exhibit potent antiviral activity against HCV, with some derivatives showing IC50 values in the nanomolar range . This suggests that this compound could potentially be developed into a therapeutic agent against viral infections.
- Enzyme Inhibition : Research on structurally similar sulfonamides has shown that they can effectively inhibit enzymes involved in metabolic pathways, leading to decreased proliferation of cancer cells . This highlights the potential for this compound to serve as a lead compound for developing new anticancer drugs.
In Vitro Studies
In vitro studies have shown that fluorinated compounds can exhibit significant biological activities:
- Antimicrobial Activity : Compounds with trifluoromethyl groups have demonstrated enhanced antimicrobial properties against various pathogens. For instance, studies indicate that similar sulfonamides possess good antibacterial activity against resistant strains of bacteria .
Toxicological Profile
While exploring the biological activity, it is also crucial to consider the toxicological aspects. Preliminary studies suggest that compounds like this compound may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.
Q & A
Q. What are the standard synthetic routes for [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride?
The synthesis typically begins with halogenated aromatic precursors. For example, analogous compounds like 2-fluoro-6-methoxybenzenesulfonamide are synthesized via sulfonylation using benzenesulfonyl chloride derivatives under controlled conditions . A common approach involves:
- Step 1 : Functionalization of the aromatic ring with trifluoromethyl and fluoro groups via electrophilic substitution or cross-coupling reactions.
- Step 2 : Sulfonylation using methanesulfonyl chloride or analogous reagents in anhydrous solvents (e.g., THF) with bases like triethylamine to neutralize HCl byproducts .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC .
Q. What spectroscopic and analytical techniques are recommended for characterization?
Key methods include:
- NMR Spectroscopy : and NMR to confirm fluorinated substituents and sulfonyl group integration .
- Mass Spectrometry : High-resolution MS (e.g., NIST databases) to verify molecular ions (e.g., [M] at m/z 258.64) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereoelectronic effects of the trifluoromethyl group .
- Melting Point Analysis : Reported ranges (e.g., 104–106°C for similar compounds) should align with purity assessments .
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use inert atmospheres (argon/glovebox) to prevent hydrolysis. Avoid moisture, as sulfonyl chlorides react exothermically with water .
- Storage : Store at 0–6°C in sealed, desiccated containers. Stability tests under nitrogen are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) during sulfonylation to suppress side reactions like oligomerization .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in nucleophilic substitutions .
- Solvent Selection : Anhydrous THF or dichloromethane improves solubility of intermediates, while minimizing byproduct formation .
Q. How can discrepancies in reported melting points (e.g., 103–105°C vs. 173–174°C) be resolved?
Discrepancies may arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethyl acetate) to isolate stable polymorphs .
- Purity : Use HPLC (≥95% purity thresholds) to exclude impurities like unreacted starting materials .
- Methodology : Standardize heating rates (1–2°C/min) during melting point determination .
Q. What strategies mitigate electrophilic byproducts during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups) on the aromatic ring before sulfonylation .
- Stoichiometric Precision : Limit excess sulfonyl chloride (1.1–1.3 equivalents) to reduce di- or tri-sulfonylated byproducts .
- Quenching Protocols : Add aqueous NaHCO post-reaction to neutralize residual sulfonyl chloride .
Q. How is this compound applied in synthesizing sulfonamide derivatives for biological studies?
- Mechanism : React with amines (e.g., primary alkylamines) in DMF at 50–60°C to form sulfonamides, a common pharmacophore .
- Case Study : Analogous compounds like 2-fluoro-6-methoxybenzenesulfonamide exhibit inhibitory activity against carbonic anhydrases, suggesting utility in enzyme-targeted drug discovery .
Contradictions and Resolutions
- SHELX vs. Other Refinement Tools : While SHELX remains widely used for small-molecule crystallography, newer software (e.g., Olex2) may offer better automation but require validation against SHELX benchmarks .
- Synthetic Routes : and describe divergent protocols (e.g., methoxy vs. trifluoromethyl precursors). Researchers should prioritize substrates with electron-withdrawing groups (e.g., trifluoromethyl) to enhance sulfonyl chloride stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
